molecular formula C11H19ClN2O2 B7924479 N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7924479
M. Wt: 246.73 g/mol
InChI Key: DPZITPFSPQERCG-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring substituted with a chloroacetyl group and an isopropylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the pyrrolidine ring and the subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can produce a variety of substituted products with different functional groups.

Scientific Research Applications

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an intermediate in the synthesis of DPP-IV inhibitors, the compound may inhibit the activity of DPP-IV, an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glucose tolerance, making it a potential therapeutic agent for diabetes management .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other DPP-IV inhibitors, such as:

  • Vildagliptin
  • Sitagliptin
  • Saxagliptin

Uniqueness

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of therapeutic agents highlight its importance in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZITPFSPQERCG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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